3-((2-Carboxyethyl)thio)acrylic acid

Beschreibung

BenchChem offers high-quality 3-((2-Carboxyethyl)thio)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-Carboxyethyl)thio)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

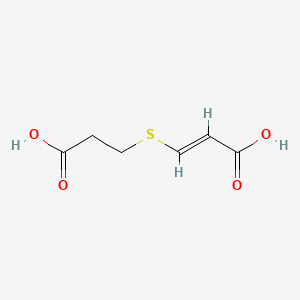

Structure

3D Structure

Eigenschaften

CAS-Nummer |

41108-53-6 |

|---|---|

Molekularformel |

C6H8O4S |

Molekulargewicht |

176.19 g/mol |

IUPAC-Name |

3-[(E)-2-carboxyethenyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C6H8O4S/c7-5(8)1-3-11-4-2-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+ |

InChI-Schlüssel |

RYKRNZNOIFBIAF-HNQUOIGGSA-N |

Isomerische SMILES |

C(CS/C=C/C(=O)O)C(=O)O |

Kanonische SMILES |

C(CSC=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-((2-Carboxyethyl)thio)acrylic Acid: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-((2-Carboxyethyl)thio)acrylic acid, a molecule of interest in materials science and drug development. The guide details its chemical structure, physicochemical properties, and synthesis. Furthermore, it explores the compound's reactivity and potential applications, particularly in the realm of drug delivery systems, drawing upon the broader context of thioether and acrylic acid chemistries. This document is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic and diagnostic agents.

Introduction

3-((2-Carboxyethyl)thio)acrylic acid is an organic compound featuring a vinyl thioether linkage with two carboxylic acid functionalities. This unique combination of a reactive acrylic system, a flexible thioether bond, and hydrophilic carboxyl groups imparts a range of properties that make it a promising candidate for various applications, including the development of advanced drug delivery systems and functionalized biomaterials. The presence of both a Michael acceptor (the acrylic acid moiety) and nucleophilic/redox-sensitive center (the thioether) within the same molecule offers diverse opportunities for chemical modification and conjugation. This guide will provide a detailed exploration of the chemistry and potential utility of this compound.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of 3-((2-Carboxyethyl)thio)acrylic acid are rooted in its molecular structure.

Chemical Structure

The structure of 3-((2-Carboxyethyl)thio)acrylic acid consists of a propanoic acid moiety linked via a thioether bridge to an acrylic acid molecule. The IUPAC name for this compound is 3-[(E)-2-carboxyethenyl]sulfanylpropanoic acid[1].

Key Structural Features:

-

Molecular Formula: C₆H₈O₄S[1]

-

Molecular Weight: 176.19 g/mol [1]

-

SMILES: C(=C\SCCC(=O)O)/C(=O)O[1]

-

InChI: InChI=1S/C6H8O4S/c7-5(8)1-3-11-4-2-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+[1]

-

Stereochemistry: The molecule is achiral but possesses E/Z isomerism around the carbon-carbon double bond[1]. The more stable isomer is generally the E (trans) configuration.

Visualization of Chemical Structure:

Caption: Chemical structure of 3-((2-Carboxyethyl)thio)acrylic acid.

Physicochemical Properties

| Property | Predicted/Estimated Value | Source/Methodology |

| Molecular Weight | 176.19 g/mol | Calculated from the molecular formula (C₆H₈O₄S)[1]. |

| XlogP | 0.0 | Predicted by computational models, suggesting a relatively balanced hydrophilic-lipophilic character[2]. |

| pKa | ~4.25 (for the acrylic acid moiety) and ~4.7 (for the propanoic acid moiety) | Estimated based on the pKa of acrylic acid (4.25) and propanoic acid, with slight influence from the thioether linkage[3][4]. |

| Melting Point | Not experimentally determined. Likely a solid at room temperature, similar to other small dicarboxylic acids. | General chemical knowledge. For comparison, 3-(2-thienyl)acrylic acid has a melting point of 145-148 °C[5]. |

| Boiling Point | Not experimentally determined. Likely to decompose upon heating before boiling at atmospheric pressure. | General chemical knowledge. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol, ethanol, and DMSO. | Based on the presence of two carboxylic acid groups and the thioether linkage. |

| Collision Cross Section (CCS) | [M+H]⁺: 135.8 Ų[M-H]⁻: 133.3 Ų | Predicted values from mass spectrometry data, useful for ion mobility-mass spectrometry analysis[2]. |

Synthesis and Characterization

The synthesis of 3-((2-Carboxyethyl)thio)acrylic acid is most logically achieved through a Michael addition reaction.

Synthesis Protocol: Thiol-Michael Addition

The most direct route for the synthesis of 3-((2-Carboxyethyl)thio)acrylic acid is the base-catalyzed Michael addition of 3-mercaptopropionic acid to propiolic acid. This reaction leverages the nucleophilicity of the thiol group and the electrophilicity of the β-carbon in the α,β-unsaturated carboxylic acid system[6].

Reaction Scheme:

Caption: Synthesis of 3-((2-Carboxyethyl)thio)acrylic acid via Michael addition.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 3-mercaptopropionic acid (1.0 equivalent) and propiolic acid (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane or THF (to a concentration of approximately 0.5 M).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 equivalents)[6]. The base facilitates the deprotonation of the thiol to the more nucleophilic thiolate.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots using ¹H NMR spectroscopy, looking for the disappearance of the acetylenic proton of propiolic acid and the appearance of vinylic protons.

-

Work-up and Purification: Once the reaction is complete, the reaction mixture can be washed with a dilute acid (e.g., 1 M HCl) to remove the catalyst. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization Techniques

To confirm the identity and purity of the synthesized 3-((2-Carboxyethyl)thio)acrylic acid, a combination of spectroscopic techniques should be employed.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons of the acrylic acid moiety, typically as doublets in the range of 5.5-8.0 ppm with a coupling constant indicative of a trans configuration. The methylene protons of the propanoic acid chain will appear as triplets in the aliphatic region (2.5-3.5 ppm). The broad singlets for the two carboxylic acid protons will also be present, typically at a downfield shift (>10 ppm), although their position can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the carboxylic acids (in the range of 170-180 ppm), the vinylic carbons (120-140 ppm), and the methylene carbons of the propanoic acid chain (25-40 ppm).

The FTIR spectrum will provide evidence for the key functional groups present in the molecule:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups[7].

-

C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acids[7].

-

C=C Stretch: A medium intensity peak around 1620-1640 cm⁻¹ is indicative of the carbon-carbon double bond of the acrylic moiety[8].

-

C-S Stretch: A weaker absorption in the fingerprint region (600-800 cm⁻¹) can be attributed to the C-S stretching of the thioether linkage.

Mass spectrometry can be used to confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated molecule [M+H]⁺ at m/z 177.0216 or the deprotonated molecule [M-H]⁻ at m/z 175.0071[2]. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns in the mass spectrum could include the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the thioether bond[9][10].

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 3-((2-Carboxyethyl)thio)acrylic acid is dictated by its constituent functional groups, which opens up a range of possibilities for its application, particularly in the field of drug development.

Chemical Reactivity

-

Reactions of the Carboxylic Acids: The two carboxylic acid groups can undergo standard reactions such as esterification, amidation, and acid chloride formation. This allows for the covalent attachment of drugs, targeting ligands, or other functional molecules.

-

Reactions of the Acrylic Moiety: The α,β-unsaturated carbonyl system is a Michael acceptor, susceptible to conjugate addition by nucleophiles. This reactivity can be exploited for cross-linking or for the attachment of thiol-containing molecules.

-

Reactions of the Thioether Linkage: The thioether is susceptible to oxidation to the corresponding sulfoxide and sulfone. This property is of particular interest for the development of stimuli-responsive materials, as the oxidation state of the sulfur atom can alter the electronic properties and hydrophilicity of the molecule. Thioether-based polymers have been explored for creating reactive oxygen species (ROS)-responsive hydrogels for smart drug release[11][12].

Logical Relationship of Reactivity:

Caption: Reactivity of the functional groups of the molecule.

Applications in Drug Development

The unique structural features of 3-((2-Carboxyethyl)thio)acrylic acid make it a versatile building block for various drug delivery applications.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for drug delivery[13]. 3-((2-Carboxyethyl)thio)acrylic acid can be incorporated into hydrogel networks as a monomer or a cross-linker.

-

pH-Responsive Hydrogels: The carboxylic acid groups can be deprotonated at physiological pH, leading to electrostatic repulsion and swelling of the hydrogel. This property can be utilized for pH-triggered drug release in specific tissues or cellular compartments.

-

ROS-Responsive Hydrogels: The thioether linkage provides a handle for creating hydrogels that degrade or swell in the presence of reactive oxygen species (ROS). Since elevated ROS levels are a hallmark of inflammatory diseases and cancer, such hydrogels could be used for targeted drug delivery to pathological sites[11][12][14].

Experimental Workflow for Hydrogel-based Drug Delivery:

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. PubChemLite - 3-((2-carboxyethyl)thio)acrylic acid (C6H8O4S) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Acrylic acid - Wikipedia [en.wikipedia.org]

- 5. 3-(2-Thienyl)acrylic acid 98 1124-65-8 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. scispace.com [scispace.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. ROS-Responsive 4D Printable Acrylic Thioether-Based Hydrogels for Smart Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acrylic acid(79-10-7) 13C NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

Technical Whitepaper: Scalable Synthesis of 3-((2-Carboxyethyl)thio)acrylic Acid via Thiol-Yne Michael Addition

Executive Summary

This technical guide details the synthesis of 3-((2-Carboxyethyl)thio)acrylic acid (also referred to as S-(2-carboxyethyl)-3-thioacrylic acid) utilizing a robust Thiol-Yne Michael Addition strategy. Unlike the formation of saturated thioethers via standard Michael addition to acrylates, this protocol targets the retention of the vinyl unsaturation by reacting 3-mercaptopropionic acid (3-MPA) with propiolic acid .

The resulting molecule features a dicarboxylic acid backbone linked by a vinyl sulfide moiety, making it a critical heterobifunctional cross-linker and a structural analog for metabolic probes in sulfur-containing amino acid pathways. This guide prioritizes an aqueous, green-chemistry approach that ensures high regioselectivity and scalability.

Mechanistic Principles

The Thiol-Yne Michael Addition

The synthesis relies on the nucleophilic attack of a thiolate anion onto an electron-deficient alkyne (propiolic acid). This is a specific subset of Michael addition chemistry known as Thiol-Yne addition.

-

Regioselectivity: The propiolic acid contains an electron-withdrawing carboxylic acid group, polarizing the triple bond. The

-carbon (terminal carbon) becomes electrophilic. The thiolate nucleophile attacks exclusively at this -

Chemo-selectivity: The reaction must be controlled to ensure mono-addition . Alkynes can theoretically accept two thiol equivalents to form a dithioacetal. However, the formation of the vinyl sulfide intermediate reduces the electrophilicity of the double bond compared to the triple bond, allowing for the isolation of the mono-adduct under controlled stoichiometry (1:1).

-

Stereoselectivity: The addition typically proceeds via an anti-addition mechanism, initially favoring the (Z)-isomer (cis). However, thermodynamic equilibration or specific solvent interactions can lead to mixtures of (Z) and (E) isomers.

Reaction Scheme

Figure 1: Reaction pathway for the mono-addition of 3-MPA to propiolic acid.

Experimental Protocol

This protocol is designed for a 50 mmol scale but is linearly scalable. It utilizes water as the solvent, leveraging the solubility of the ionized reactants and ensuring a "green" process profile.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |

| 3-Mercaptopropionic Acid (3-MPA) | 106.14 | 1.0 | 5.30 g | Nucleophile |

| Propiolic Acid | 70.05 | 1.05 | 3.68 g | Michael Acceptor |

| Sodium Hydroxide (NaOH) | 40.00 | 2.1 | 4.20 g | Base (Catalyst) |

| Water (Deionized) | 18.02 | Solvent | 50 mL | Solvent |

| HCl (Concentrated) | 36.5 | Excess | ~10 mL | Acidification |

Step-by-Step Workflow

Step 1: Preparation of Nucleophile Solution

-

Dissolve 4.20 g of NaOH in 40 mL of deionized water in a 250 mL round-bottom flask.

-

Cool the solution to 0–5 °C using an ice bath.

-

Add 5.30 g of 3-mercaptopropionic acid dropwise. Note: The reaction is exothermic; maintain temperature <10 °C.

-

Stir for 10 minutes to ensure complete formation of the disodium salt (carboxylate and thiolate).

Step 2: Michael Addition

-

Dilute 3.68 g of propiolic acid in 10 mL of water.

-

Add the propiolic acid solution dropwise to the stirred thiol/base mixture over 20 minutes.

-

Critical Control Point: Maintain pH > 7 during addition.[3] If pH drops, the thiolate protonates (becoming less nucleophilic), stalling the reaction.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C).

-

Stir for 2–4 hours. Monitor consumption of thiol via Ellman’s reagent test or TLC (if organic extraction is performed).

Step 3: Isolation & Purification

-

Cool the reaction mixture to 0–5 °C.

-

Acidify carefully with concentrated HCl to pH ~1.0.

-

Observation: The product, being a dicarboxylic acid, will precipitate as a white/off-white solid if the concentration is high enough. If no precipitate forms (due to high water solubility), proceed to extraction.

-

-

Extraction (if no precipitate): Extract the aqueous phase with Ethyl Acetate (

mL). -

Combine organic layers, dry over anhydrous

, and filter. -

Concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Recrystallize from minimal hot water or an Ethanol/Water (1:9) mixture to obtain pure crystals.

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

To ensure the scientific integrity of the synthesized material, the following analytical parameters must be verified.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

-

Vinyl Region: Two doublets are expected between

5.8 and 8.0 ppm.-

Z-isomer: Coupling constant (

) -

E-isomer: Coupling constant (

)

-

-

Alkyl Region: Two triplets corresponding to the ethyl chain of the mercaptopropionic acid moiety (

2.6–3.0 ppm).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Negative Mode) is preferred due to the carboxylic acid groups.

-

Expected Mass:

-

Molecular Formula:

-

Exact Mass: 176.01

-

Observed

: 175.01

-

Purity Specifications

-

HPLC: >95% purity (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

-

Melting Point: The solid should have a sharp melting point range (typically >100 °C, dependent on isomer ratio).

Applications in Drug Development

-

Metabolic Probes: This molecule serves as a stable, unsaturated isostere of metabolic intermediates like S-(2-carboxyethyl)-cysteine. The acrylic double bond allows for further functionalization or covalent trapping of enzymes that process cysteine conjugates.

-

Polymer Cross-linking: The dicarboxylic acid functionality allows this molecule to act as a monomer in the synthesis of functionalized polyesters or polyamides, introducing a thioether linkage that can be oxidized to a sulfoxide/sulfone for tuning polymer solubility.

-

Antibody-Drug Conjugates (ADCs): The "Thiol-Yne" linkage is increasingly explored for bioconjugation due to its stability compared to traditional maleimide-thiol adducts, which can undergo retro-Michael exchange in plasma.

References

-

Thiol-Yne Click Chemistry in Polymer Synthesis Source: National Institutes of Health (NIH) / PubMed Context: Describes the efficiency and conditions (pH 7.4) for 3-MPA addition to propiolic acid derivatives. URL:[Link]

-

Synthesis of S-(2-Carboxyethyl)-L-Cysteine Derivatives Source: MDPI Molecules Context: Provides foundational protocols for reacting cysteine analogs with acrylic/propiolic precursors. URL:[Link]

-

Thia-Michael Addition in Organic Synthesis Source: Semantic Scholar / Review Context: Comprehensive review of catalyst choices and solvent effects on Thiol-Michael additions. URL:[Link]

-

Organic Syntheses: Thioacrylic Acid Derivatives Source: Organic Syntheses Context: Detailed experimental procedures for handling thioacrylic acid derivatives and purification. URL:[Link]

Sources

A Comprehensive Technical Guide to Thiolane-2,5-dicarboxylic Acid (C6H8O4S): Synthesis, Physicochemical Properties, and Applications in Drug Development

Executive Summary & Chemical Identity

In the realm of organic synthesis and pharmaceutical design, the molecular formula C6H8O4S corresponding to a dicarboxylic acid uniquely identifies thiolane-2,5-dicarboxylic acid (widely known by its alternative systematic name, tetrahydrothiophene-2,5-dicarboxylic acid).

As an application scientist, I frequently encounter this molecule functioning as a critical building block. Its saturated five-membered sulfur-containing ring (thiolane) flanked by two carboxylic acid groups makes it a highly versatile precursor for active pharmaceutical ingredients (APIs), functional polymers, and Metal-Organic Frameworks (MOFs).

Physicochemical Data Presentation

To facilitate rapid reference for formulation and synthetic planning, the core quantitative and structural data of this compound are summarized below :

| Property | Value / Description |

| IUPAC Name | thiolane-2,5-dicarboxylic acid |

| Molecular Formula | C6H8O4S |

| Molecular Weight | 176.19 g/mol |

| CAS Number | 17773-22-7 (General) / 128945-82-4 (rac-(2R,5R)) |

| PubChem CID | 821522 |

| Stereochemistry | Exists as three stereoisomers: (2R,5R), (2S,5S), and the achiral meso (2R,5S) form. |

| Physical State | Solid (typically a crystalline powder) |

Synthesis and Manufacturing Protocols

The industrial and laboratory-scale synthesis of thiolane-2,5-dicarboxylic acid relies heavily on the nucleophilic substitution of halogenated adipic acid derivatives. Below is a field-proven, self-validating protocol designed to maximize yield while controlling stereochemistry .

Protocol: Synthesis via Nucleophilic Substitution of α,α'-Dibromoadipic Acid

Step 1: Precursor Solvation

-

Action: Dissolve 0.10 mol of α,α'-dibromoadipic acid (or its dimethyl ester) in 100 mL of anhydrous methanol under an inert nitrogen atmosphere.

-

Causality: Methanol is selected as the solvent because it effectively solvates both the bulky organic precursor and the inorganic nucleophile (added in Step 2). This ensures a homogeneous reaction environment, which is critical for favoring intramolecular cyclization over unwanted intermolecular polymerization.

Step 2: Nucleophilic Addition

-

Action: Slowly add a methanolic solution of sodium sulfide (

, 0.105 mol) dropwise to the reaction vessel over 30 minutes. -

Causality: The dropwise addition maintains a low steady-state concentration of the nucleophile. This kinetic control prevents the highly reactive sulfide from bridging two separate adipic acid molecules, thereby driving the thermodynamics toward the formation of the 5-membered thiolane ring.

Step 3: Reflux and Cyclization

-

Action: Heat the reaction mixture to 60°C and maintain reflux for 4 hours.

-

Causality: Strict temperature control at 60°C provides the exact activation energy required for the double

substitution. Exceeding this temperature threshold significantly increases the kinetic energy, promoting competitive -

Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the precursor spot and the emergence of a highly polar, lower-

spot validates the successful progression of the substitution.

Step 4: Acidification and Isolation

-

Action: Cool the mixture to room temperature and slowly add 1M Hydrochloric Acid (HCl) until the pH drops below 2.0. Filter the resulting beige crystals, wash with cold distilled water, and dry under a vacuum.

-

Causality: The reaction initially yields the disodium salt of the dicarboxylic acid, which is highly water-soluble. Acidification protonates the carboxylate groups, drastically reducing the molecule's solubility in the aqueous/methanolic mixture and driving crystallization.

-

Self-Validation Checkpoint: The pH must be strictly monitored using a calibrated pH meter. Achieving a pH < 2.0 self-validates that the environment is well below the

of the carboxylic acid groups, guaranteeing maximum protonation and optimal precipitation of the target product.

Workflow for the synthesis of thiolane-2,5-dicarboxylic acid via nucleophilic substitution.

Applications in Drug Development & Signaling Pathways

Beyond its use as an intermediate for synthesizing thiophene-2,5-dicarboxylic acid (via dehydrogenation), thiolane-2,5-dicarboxylic acid is a highly valued scaffold in advanced pharmacophore design .

Matrix Metalloproteinase (MMP) Inhibition

In drug development, derivatives of this dicarboxylic acid (specifically its bis-amides) have been patented and developed as potent inhibitors of Matrix Metalloproteinases (e.g., MMP-13) .

Mechanistic Logic:

MMPs are zinc-dependent endopeptidases responsible for degrading the extracellular matrix—a process that, when dysregulated, leads to osteoarthritis and facilitates tumor metastasis. The thiolane-2,5-dicarboxylic acid scaffold acts as a precise bidentate or tridentate ligand. The spatial geometry of the cis or trans carboxylate/amide groups, combined with the electron-rich heteroatomic sulfur in the ring, allows the molecule to deeply penetrate the enzyme's active site. Here, it chelates the catalytic

Logical relationship of MMP-13 inhibition by thiolane-2,5-dicarboxylic acid derivatives.

Analytical Characterization

To ensure the integrity of the synthesized C6H8O4S compound for downstream pharmaceutical applications, rigorous analytical characterization is required:

-

High-Performance Liquid Chromatography (HPLC): Utilized to confirm the ≥97% purity standard required for building blocks .

-

Chiroptical Spectroscopy (CD/ORD): Because the molecule possesses two stereocenters (C2 and C5), Circular Dichroism (CD) is mandatory to determine the absolute configuration. The spatial orientation of the carboxyl groups strictly dictates the binding affinity to target enzymes like MMPs.

-

Nuclear Magnetic Resonance (NMR):

-NMR is used to validate the structural integrity of the thiolane ring, specifically observing the distinct splitting patterns of the protons adjacent to the sulfur atom compared to the aliphatic backbone.

References

-

PubChem , "thiolane-2,5-dicarboxylic acid (CID 821522)", National Institutes of Health (NIH). Available at:[Link]

- Google Patents, "US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene-2,5-dicarboxylic acid diesters and dibenzoxazolylthiophenes", USPTO.

- Google Patents, "US6924276B2 - Diacid-substituted heteroaryl derivatives as matrix metalloproteinase inhibitors", USPTO.

Predicted NMR Spectroscopy Guide: 3-((2-Carboxyethyl)thio)acrylic acid

Executive Summary

In the development of covalent inhibitors and Michael acceptor-based therapeutics, 3-((2-Carboxyethyl)thio)acrylic acid represents a critical structural motif. It combines a flexible thioether linker with an electron-deficient acrylic acid warhead. This guide provides a rigorous, predicted NMR spectral analysis of this compound, distinguishing between its stereoisomers (

As experimental reference standards for specific thio-acrylic derivatives can be sparse in public repositories, this guide utilizes increment-based chemical shift prediction , scalar coupling logic (Karplus relationships) , and comparative analysis of

Structural Logic & Isomerism

Before analyzing the spectra, we must define the geometry.[1] The synthesis of thio-acrylic acids (typically via the addition of 3-mercaptopropionic acid to propiolic acid) often yields a mixture of geometric isomers. Distinguishing these is paramount for defining biological activity.

The Core Scaffold

The molecule consists of two distinct domains:

-

The Acrylic Warhead:

-

The Propionic Linker:

vs. Geometry

The double bond restricts rotation, creating two distinct environments for the vinylic protons.

- -Isomer (Trans): The Sulfur and the Carboxylic acid are on opposite sides. The vinylic protons are trans to each other.

- -Isomer (Cis): The Sulfur and the Carboxylic acid are on the same side. The vinylic protons are cis to each other.

Critical Diagnostic: The vicinal coupling constant (

- : 14.0 – 16.5 Hz

- : 9.0 – 11.5 Hz

Predicted NMR Spectrum (DMSO- )

Solvent Choice: DMSO-

Table 1: Predicted Chemical Shifts ( ) and Multiplicity[2]

| Proton Label | Chemical Environment | Shift ( | Multiplicity | Coupling ( | Integral |

| COOH | Carboxylic Acids | 12.0 – 13.0 | Broad Singlet | N/A | 2H |

| H-3 ( | Vinylic ( | 7.60 – 7.90 | Doublet | 1H | |

| H-2 ( | Vinylic ( | 5.80 – 6.10 | Doublet | 1H | |

| H-5 | Linker ( | 2.90 – 3.10 | Triplet | 2H | |

| H-6 | Linker ( | 2.50 – 2.65 | Triplet | 2H |

Detailed Mechanistic Analysis

1. The Vinylic System (H-2 and H-3)

-

H-3 (Deshielded): This proton is located at the

-position of the -

H-2 (Shielded): Located

to the carbonyl. The resonance contribution places partial negative charge density at this carbon, and it is shielded relative to H-3, appearing at 5.8–6.1 ppm. -

Differentiation: In a mixture, the

-isomer H-2 doublet often appears slightly upfield of the

2. The Ethyl Linker (H-5 and H-6)

-

H-5 (

): Sulfur is less electronegative than oxygen, so these protons appear upfield relative to alkoxy derivatives. Expect a triplet around 3.0 ppm. -

H-6 (

): Typical alpha-to-carbonyl aliphatic protons appear at 2.5–2.6 ppm. In DMSO, this may overlap with the residual solvent peak (2.50 ppm), so careful processing or water suppression techniques may be required.

Predicted NMR Spectrum

Carbon NMR provides the backbone verification, confirming the number of unique carbons and the oxidation state of the carbonyls.

Table 2: Predicted Chemical Shifts

| Carbon Label | Environment | Shift ( | Signal Type |

| C-1 | Conjugated Carbonyl ( | 166.0 – 168.0 | Quaternary |

| C-7 | Aliphatic Carbonyl ( | 172.0 – 174.0 | Quaternary |

| C-3 | Vinylic ( | 145.0 – 148.0 | CH |

| C-2 | Vinylic ( | 115.0 – 118.0 | CH |

| C-5 | Linker ( | 26.0 – 28.0 | |

| C-6 | Linker ( | 33.0 – 35.0 |

Note: The conjugated carbonyl (C-1) is shielded (upfield) relative to the saturated carbonyl (C-7) due to resonance delocalization.

Visualization of Structural Logic

The following diagram illustrates the connectivity and the critical coupling constant relationship that defines the stereochemistry.

Caption: Structural connectivity map highlighting the thioether linkage and the critical scalar coupling divergence between E (Trans) and Z (Cis) isomers.

Experimental Validation Protocol

As a self-validating system, the following protocol ensures that the acquired data matches the prediction.

Step 1: Sample Preparation[1]

-

Mass: Weigh 5–10 mg of the synthesized 3-((2-Carboxyethyl)thio)acrylic acid.

-

Solvent: Add 0.6 mL DMSO-

(99.9% D).-

Why? To ensure full solubility of the dicarboxylic acid and prevent aggregation broadening.

-

-

Tube: Transfer to a high-precision 5mm NMR tube.

Step 2: Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

-

Relaxation Delay (D1): Set to

seconds.-

Reasoning: Vinylic and carboxylic protons have long

relaxation times. A short D1 will suppress their integrals, leading to incorrect stoichiometry calculations (e.g., appearing as < 1H).

-

-

Scans (NS): 16–64 scans are sufficient for

; 512+ for

Step 3: Experimental Workflow Diagram

Caption: Decision tree for assigning stereochemistry based on the vinylic region of the proton NMR spectrum.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for increment-based chemical shift prediction).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Source for Karplus relationship and coupling constants).

-

Royal Society of Chemistry. (2019).[3] Supplementary Information: NMR data for phenylacrylic acid derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-((2-Carboxyethyl)thio)acrylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-((2-Carboxyethyl)thio)acrylic acid in various organic solvents. Recognizing the absence of specific published solubility data for this compound, this document emphasizes the foundational principles of solubility, drawing parallels with structurally similar molecules such as acrylic acid and other dicarboxylic acids. We present a detailed, field-proven experimental protocol for solubility determination, enabling researchers in drug development and materials science to generate reliable data. This guide is structured to provide not just a methodology, but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible approach.

Introduction: Understanding the Molecule

3-((2-Carboxyethyl)thio)acrylic acid is a dicarboxylic acid featuring a flexible thioether linkage. Its structure, containing both hydrophilic (carboxyl groups) and potentially lipophilic (ethyl thioether backbone) regions, suggests a nuanced solubility profile. The presence of two carboxylic acid groups indicates a high capacity for hydrogen bonding, both as a donor and an acceptor. This, combined with the overall polarity of the molecule, will be a primary determinant of its solubility in organic solvents.

The lack of empirical data in the public domain for 3-((2-Carboxyethyl)thio)acrylic acid necessitates a predictive approach based on its functional groups, followed by systematic experimental verification. This guide will equip the researcher with the necessary tools for such a study.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For 3-((2-Carboxyethyl)thio)acrylic acid, the key structural features influencing its solubility are:

-

Two Carboxylic Acid Groups: These groups are polar and capable of strong hydrogen bonding. This suggests a higher affinity for polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that can act as hydrogen bond acceptors (e.g., ketones, ethers).

-

Thioether Linkage: The sulfur atom can act as a weak hydrogen bond acceptor, contributing to interactions with protic solvents.

-

Acrylic Acid Backbone: The carbon-carbon double bond introduces some degree of rigidity and affects the overall molecular shape.

Based on these features, we can hypothesize the following solubility trends:

-

High Solubility: Expected in polar protic solvents like short-chain alcohols (methanol, ethanol) and polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), where strong hydrogen bonding and dipole-dipole interactions can be established.

-

Moderate Solubility: Likely in ketones (e.g., acetone, methyl ethyl ketone) and ethers (e.g., tetrahydrofuran, 1,4-dioxane), which can act as hydrogen bond acceptors.

-

Low to Negligible Solubility: Expected in non-polar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene), where the solute-solvent interactions would be too weak to overcome the strong solute-solute hydrogen bonding.

The presence of water in some organic solvents can significantly enhance the solubility of carboxylic acids.[1][2] This phenomenon, known as water-enhanced solubility, should be a consideration in experimental design, particularly when using solvents that are not perfectly anhydrous.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, self-validating protocol for the experimental determination of the solubility of 3-((2-Carboxyethyl)thio)acrylic acid. The shake-flask method is a widely accepted and reliable technique for this purpose.[3]

Materials and Equipment

-

3-((2-Carboxyethyl)thio)acrylic acid (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Vials or flasks with airtight seals

-

Centrifuge (optional, for enhanced phase separation)

-

Validated analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy, or titration with a standardized base)

-

Syringes and filters (0.22 µm, solvent-compatible)

Step-by-Step Experimental Workflow

The experimental workflow is designed to ensure that equilibrium is reached and that the measurement is accurate and reproducible.

Caption: Key factors influencing the solubility of 3-((2-Carboxyethyl)thio)acrylic acid.

Conclusion

References

-

Scribd. (n.d.). Chemistry Lab Report 4. Retrieved from [Link]

-

OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

-

UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-((2-carboxyethyl)thio)acrylic acid (C6H8O4S). Retrieved from [Link]

Sources

- 1. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 2. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Engineering the Future of Functional Materials: Potential Applications of Thioether Acrylic Acid Derivatives

Thioether acrylic acid derivatives represent a highly versatile class of compounds at the intersection of polymer chemistry, materials science, and biomedicine. By combining the rapid, controllable polymerization kinetics of acrylic groups with the dynamic, stimuli-responsive nature of the thioether linkage (-S-), researchers are engineering next-generation materials.

As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic foundations, biomedical applications, sustainable manufacturing potential, and toxicological considerations of these unique derivatives.

Mechanistic Foundation: The Thioether-Acrylate Synergy

The utility of thioether acrylic acid derivatives stems from their dual functionality. They are typically synthesized via highly efficient Thiol-Michael addition or Thiol-ene click reactions . In these pathways, a thiol group reacts with the electron-deficient double bond of an acrylate, forming a stable thioether bond while preserving terminal polymerizable groups[1].

The true power of this chemistry lies in the responsiveness of the thioether bond. Thioethers are highly susceptible to oxidation. In the presence of Reactive Oxygen Species (ROS) such as hydrogen peroxide (H₂O₂), the hydrophobic thioether oxidizes first to a sulfoxide (-SO-) and subsequently to a sulfone (-SO₂-)[2]. This oxidation triggers a dramatic shift in the molecule's polarity, driving a macroscopic phase transition from a hydrophobic, collapsed state to a highly hydrophilic, swollen state.

Biomedical Applications: ROS-Responsive 4D Printable Hydrogels

One of the most promising applications of thioether acrylates is in the development of "smart" hydrogels for targeted drug delivery. ROS are heavily overproduced in pathological states, including localized inflammation and tumor microenvironments[3].

Recent advancements have utilized ethylene glycol/thioether acrylate (EGnSA) monomers to create ROS-responsive hydrogels[2]. By altering the length of the ethylene glycol chain (n = 1, 2, or 3), researchers can precisely tune the mechanical properties of the network.

-

The Causality of Chain Length: Shorter EG chains result in a densely crosslinked, rigid network. Conversely, increasing the EG chain length decreases the elastic modulus (G′), yielding a more flexible hydrogel with enhanced aqueous compatibility[4].

When these PEGnSA hydrogels are loaded with a chemotherapeutic agent like 5-fluorouracil (5FU) and exposed to a ROS-rich environment, the thioether groups oxidize. The resulting influx of water swells the hydrogel up to 130%, facilitating the sustained, targeted release of the drug[2]. Because the hydrogel changes its physical shape and volume over time in response to an environmental stimulus, it is classified as a 4D printed material [5].

Fig 1: ROS-triggered phase transition of thioether hydrogels leading to targeted drug release.

Protocol: Synthesis and 4D Printing of ROS-Responsive PEGnSA Hydrogels

To ensure reproducibility, the following protocol is designed as a self-validating system for the fabrication of 5FU-loaded smart hydrogels.

Phase 1: Monomer Synthesis (Thiol-Michael Addition)

-

Reaction: React ethylene glycol diacrylate with a thioether precursor (e.g., 2-mercaptoethanol) under mild basic conditions.

-

Causality: The base catalyzes the formation of the highly nucleophilic thiolate anion, driving an efficient Michael addition across the acrylate double bond without initiating premature polymerization.

-

-

Validation Checkpoint: Analyze the product via FTIR spectroscopy. A successful synthesis is confirmed by the disappearance of the acrylate C=C stretch at 1640 cm⁻¹ and the appearance of distinct thioether C-S stretching bands[1].

Phase 2: Resin Formulation & Drug Loading 3. Copolymerization Setup: Blend the synthesized EGnSA monomer with 2-hydroxyethyl acrylate (HEA).

- Causality: Pure EGnSA networks tend to be highly crosslinked and brittle. HEA acts as a polar comonomer that drastically improves the structural integrity and flexibility of the hydrogel during the swelling phase[4].

- Loading: Integrate 5-fluorouracil (5FU) and a UV photoinitiator (e.g., Darocur) into the precursor solution, ensuring a homogenous dispersion.

Phase 3: Vat Photopolymerization (4D Printing) 5. Printing: Process the formulated resin using a Digital Light Processing (DLP) 3D printer.

- Causality: DLP provides high-resolution spatial control, allowing for the fabrication of complex micro-architectures (e.g., porous scaffolds) that maximize the surface-area-to-volume ratio, thereby optimizing the drug release kinetics[3].

Phase 4: Functional Validation (The 4th Dimension) 6. Validation Checkpoint: Submerge the printed scaffold in a 9 mM H₂O₂ solution (simulating a tumor microenvironment). Monitor the elastic modulus (G') via dynamic oscillatory rheology. The system is validated if you observe a measurable decrease in G' coupled with a volumetric swelling increase, confirming the targeted ROS-responsivity[2].

Sustainable Manufacturing: Bio-Derived 3D Printing Resins

The commercial 3D printing industry relies heavily on vat photopolymerization using fossil-fuel-derived, volatile, and toxic (meth)acrylic acid derivatives[6]. Thioether chemistry is paving the way for sustainable, high-performance alternatives.

By utilizing thiol-ene addition, researchers can react 2-mercaptoethanol with naturally occurring terpenes (such as limonene, linalool, or geraniol) to produce thioether polyols. These polyols are subsequently polymerized with itaconic acid—a bio-derived dicarboxylic acid—via poly-transesterification to yield photocurable poly(ester-thioether)s[7].

-

The Causality of the Thioether Linkage: Terpene backbones are inherently rigid and brittle. The introduction of the thioether linkage provides essential rotational flexibility to the polymer chain. This ensures that the resulting 3D printed objects exhibit thermomechanical properties that match traditional toxic blends, despite being composed of 75% to 90% bio-based constituents[8].

Quantitative Data: Resin Property Comparison

| Resin Classification | Primary Monomer Source | Crosslinking Mechanism | Bio-based Content (wt%) | Cytotoxicity / Environmental Profile |

| Traditional Acrylates | Petrochemical | Free-Radical Photopolymerization | 0% | High (Volatile, Irritant, Toxic) |

| Poly(ester-thioether)s | Terpenes & Itaconic Acid | Thiol-Ene / Transesterification | 75% – 90% | Low (Biocompatible, Eco-friendly) |

Toxicological Considerations in Drug Development

For scientists formulating acrylate-based drug delivery systems or biomedical devices, understanding the in vivo metabolic fate of acrylic acid derivatives is critical. Acrylates are highly reactive electrophiles that interact strongly with biological nucleophiles.

Upon inhalation or systemic administration, acrylic acid esters (e.g., ethyl acrylate, methyl acrylate) rapidly react with non-protein sulfhydryl groups (NP-SH) in the body[9]. The primary target is glutathione (GSH) .

-

The Causality of Acrylate Toxicity: The in vivo Michael addition of GSH to the acrylate double bond forms thioether conjugates, which are eventually metabolized into mercapturic acids and excreted in the urine[10]. While this serves as a necessary detoxification pathway, acute or high-dose exposure leads to the rapid depletion of hepatic and systemic GSH. The exhaustion of the body's primary antioxidant buffer induces severe oxidative stress, which is the primary biochemical driver of acute acrylate toxicity and lethality[10].

Fig 2: In vivo metabolic pathway of acrylates via GSH conjugation and subsequent thioether excretion.

Industrial Polymer Stabilization

Beyond advanced biomedicine, thioether acrylic acid derivatives play a foundational role in industrial polymer stabilization. Compounds such as dimethylthiodipropionate are synthesized directly from acrylic acid esters and hydrogen sulfide[11].

To achieve high purity and avoid deleterious by-products during this synthesis, unhindered cyclic nitrogen compounds (like DABCO) are utilized as basic catalysts[12]. Once synthesized, these thioethers act as vital secondary antioxidants in commercial plastics. When polymers degrade via free-radical mechanisms, hydroperoxides form on the polymer backbone. The thioether additives decompose these dangerous peroxides into stable alcohols—oxidizing themselves into sulfoxides in the process—thereby preventing chain scission and extending the lifespan of the material[12].

References

-

Regato-Herbella, M., et al. "ROS-Responsive 4D Printable Acrylic Thioether-Based Hydrogels for Smart Drug Release." Chemistry of Materials, 2023.[Link]

-

Maturi, M., et al. "(Meth)acrylate-Free Three-Dimensional Printing of Bio-Derived Photocurable Resins with Terpene- and Itaconic Acid-Derived Poly(ester-thioether)s." ACS Sustainable Chemistry & Engineering, 2023.[Link]

-

Vodicka, P., Gut, I., & Frantík, E. "Effects of inhaled acrylic acid derivatives in rats." Toxicology, 1990.[Link]

- Sullivan, D. S., & Bridges, W. L. "Process for preparation of thioethers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ROS-Responsive 4D Printable Acrylic Thioether-Based Hydrogels for Smart Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. (Meth)acrylate-Free Three-Dimensional Printing of Bio-Derived Photocurable Resins with Terpene- and Itaconic Acid-Derived Poly(ester-thioether)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of inhaled acrylic acid derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of inhaled acrylic acid derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US4231956A - Process for preparation of thioethers - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Theoretical & Physicochemical Properties of Functionalized Acrylic Acids for Advanced Drug Delivery

This guide serves as a foundational technical document for researchers optimizing acrylic-based systems for pharmaceutical applications. It bridges quantum mechanical theory with macroscopic polymer behavior.

Executive Summary

Functionalized acrylic acids are the engine of modern smart drug delivery systems (DDS). Their utility is not merely structural but stems from tunable electronic and physicochemical properties—specifically pKa modulation , reactivity ratios , and hydrogen bonding potential . This guide deconstructs these theoretical pillars to predict polymer performance, moving beyond empirical trial-and-error to rational design.

Electronic Structure & Substituent Effects

The reactivity of acrylic acid derivatives is governed by the electron density distribution across the

The Resonance-Inductive Conflict

In unsubstituted acrylic acid, the carbonyl group exerts a strong electron-withdrawing effect (-M and -I), lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the

-

-Substituents (e.g., Methacrylic Acid): The methyl group is electron-donating (+I). It destabilizes the LUMO slightly and, more importantly, provides steric hindrance .

-

Result: Methacrylates are significantly less toxic and less reactive toward biological nucleophiles (like glutathione) than acrylates.

-

-

-Substituents (e.g., Crotonic Acid): Substituents at the

-

Result: drastic reduction in homopolymerization capability.

-

Visualization of Electronic Effects

The following diagram illustrates how substituent nature alters reactivity profiles.

Figure 1: Mechanistic flow of substituent effects on acrylic core reactivity. Green nodes indicate stabilizing effects; Red nodes indicate destabilizing/activating effects.

Polymerization Thermodynamics: The Q-e Scheme

In copolymerization (e.g., creating a pH-sensitive hydrogel with hydrophobic domains), the sequence distribution—random, alternating, or blocky—determines the drug release profile. This is theoretically quantified using the Q-e scheme (Alfrey-Price), where:

-

Q: Measure of resonance stabilization (reactivity).

-

e: Measure of polarity (electron density).

Theoretical Reactivity Data

Researchers should select monomer pairs with compatible

| Monomer | Q Value | e Value | Theoretical Implication |

| Acrylic Acid (AA) | 1.15 | +0.77 | Electron-poor double bond; tends to alternate with electron-rich monomers (e.g., Styrene). |

| Methacrylic Acid (MAA) | 2.34 | +0.65 | Higher Q indicates higher resonance stability of the radical; slower propagation than AA. |

| Methyl Methacrylate (MMA) | 0.74 | +0.40 | Moderate reactivity; often used to modulate hydrophobicity. |

| Acrylamide (AAm) | 1.12 | +1.19 | Highly polar; forms random copolymers efficiently with AA due to similar Q-e values. |

Protocol: Determination of Reactivity Ratios (Mayo-Lewis)

To validate theoretical Q-e predictions, reactivity ratios (

Methodology:

-

Preparation: Prepare 5-7 monomer feed ratios (e.g., 10:90, 30:70, 50:50, etc.) of Monomer A and B.

-

Polymerization: Initiate polymerization (e.g., AIBN, 60°C). CRITICAL: Stop reaction at <10% conversion to satisfy the differential copolymer composition equation assumption.

-

Purification: Precipitate polymer in non-solvent (e.g., cold diethyl ether), wash 3x, and vacuum dry.

-

Analysis: Determine copolymer composition (

) via -

Calculation: Plot using the Fineman-Ross or Kelen-Tüdős linearization methods.

Figure 2: Workflow for experimentally determining monomer reactivity ratios.

Physicochemical Properties in Hydrogels

The transition from a liquid monomer to a crosslinked hydrogel network introduces macroscopic properties governed by microscopic ionization constants.

pKa Modulation and Swelling Kinetics

The pKa of poly(acrylic acid) is approximately 4.5.

-

pH < pKa: Carboxylic groups are protonated (-COOH). Hydrogen bonding dominates, causing the polymer chain to collapse (coil state).

-

pH > pKa: Carboxylic groups ionize (-COO⁻). Electrostatic repulsion between adjacent carboxylates forces the chain to expand (rod state), absorbing water.

Drug Delivery Implication: This is the mechanism for enteric delivery . The hydrogel protects the drug in the acidic stomach (collapsed) and releases it in the neutral intestine (swollen).

Protocol: Potentiometric Titration for pKa

Objective: Determine the effective pKa of a crosslinked hydrogel (which differs from the linear polymer).

-

Suspension: Suspend 50 mg of dry hydrogel powder in 50 mL of 0.1 M NaCl (to maintain ionic strength).

-

Acidification: Add 0.1 M HCl to lower pH to ~2.0.

-

Titration: Titrate with 0.1 M NaOH standardized solution using an automatic titrator. Record pH every 10 µL.

-

Data Processing: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point (Henderson-Hasselbalch inflection).

Figure 3: Mechanism of pH-dependent swelling and drug release in acrylic hydrogels.

Advanced Functionalization Strategies

To move beyond simple pH sensitivity, acrylic acid is often functionalized or copolymerized to introduce specific interactions.

-

Mucoadhesion (Thiolation):

-

Amphiphilic Self-Assembly:

References

-

BenchChem Technical Support. Reactivity Ratios in Maleic Anhydride and Acrylic Acid Copolymerization: A Technical Guide. BenchChem.[5] 6

-

RSC Publishing. pH-responsive hyaluronic acid-co-poly(acrylic acid) hydrogel scaffolds for modified release of mesalamine. Royal Society of Chemistry. Link

-

MDPI. Designing and In Vitro Characterization of pH-Sensitive Aspartic Acid-Graft-Poly(Acrylic Acid) Hydrogels. MDPI Pharmaceutics. Link

-

Scientific Reports. Determining the Q-e values of polymer radicals and monomers separately. Nature/Scientific Reports. Link

-

ResearchGate. Reactivities of acrylic and methacrylic acids in a nucleophilic addition model. ResearchGate. Link

Sources

The Discovery, Chemistry, and Pharmaceutical Evolution of Thio-Dicarboxylic Acids

Executive Summary

Thio-dicarboxylic acids (TDAs), characterized by a central sulfur atom flanked by two carboxylic acid groups, represent a highly versatile class of organosulfur compounds. The most prominent member, thiodiglycolic acid (TDGA) (also known as 2,2'-thiodiacetic acid), has evolved from a mere industrial by-product into a critical molecule in modern science. Today, TDAs serve as essential ligands in nuclear coordination chemistry, crucial biomarkers in environmental toxicology, and highly active pharmacophores in drug development. This whitepaper provides a comprehensive, field-proven analysis of the history, synthesis, and therapeutic applications of thio-dicarboxylic acids.

Historical Context and Discovery

The discovery and isolation of thio-dicarboxylic acids are deeply intertwined with the industrial production of thioglycolic acid in the early to mid-20th century. Initially, compounds like thiodiglycolic acid and dithiodiglycolic acid were identified as unwanted trace by-products during the reaction of monochloroacetic acid with alkali hydrosulfides[1][2].

The turning point in the targeted synthesis of TDAs occurred with the discovery of direct, high-yield catalytic pathways. Researchers discovered that aqueous hydrogen bromide (HBr) could uniquely catalyze the reaction of bromoacetic acid, diglycolic acid, or glycolic acid with hydrogen sulfide to produce TDGA in yields exceeding 95%[3].

The Causality of Catalysis: This discovery was chemically surprising because other halogen acids, such as hydrogen chloride (HCl) and hydrogen iodide (HI), failed to produce significant amounts of the target compound. The bromide ion acts as a highly specific nucleophilic catalyst; its polarizability allows it to facilitate the substitution of the hydroxyl or halogen group with the sulfide ion far more efficiently than chloride, driving the thermodynamic equilibrium toward stable thio-ether formation[3].

Chemical Properties and Structural Significance

Thio-dicarboxylic acids are highly soluble, stable crystalline compounds. The presence of the thio-ether linkage imparts unique electron-donating capabilities, making them excellent chelating agents.

Fundamental Properties of Thiodiglycolic Acid (TDGA)

Below is a summary of the validated physical and chemical properties of TDGA[4]:

| Property | Value |

| Molecular Formula | C₄H₆O₄S |

| Molecular Weight | 150.15 g/mol |

| CAS Number | 123-93-3 |

| Appearance | White to grayish crystalline powder |

| Melting Point | 128 - 131 °C |

| Boiling Point | 241.69 °C (estimate) |

| Solubility in Water | 400 g/L |

| pKa Values | pKa₁ = 3.32; pKa₂ = 4.29 (at 25 °C) |

Coordination Chemistry and Actinide Selectivity

In advanced inorganic chemistry, TDA derivatives are utilized for the selective complexation of heavy metals. For example, 1,10-phenanthroline-2,9-di-thio-dicarboxylic acid (THIO) has been engineered to separate actinides from lanthanides in nuclear waste management[5][6].

Mechanistic Insight: According to Pearson's Hard-Soft Acid-Base (HSAB) principle, the soft sulfur donors in the TDA backbone alter the electronic environment of the ligand. This modification induces a unique phenomenon where the softer actinide metal ion binds exceptionally strongly with the hard oxygen atoms of the carboxylate groups, achieving a separation selectivity that is impossible with standard dicarboxylic acids[5][6].

Pharmaceutical Applications and Drug Development

The structural motif of thio-dicarboxylic acids has been successfully leveraged in several distinct areas of pharmacology and toxicology.

Hypolipidemic Agents: The Case of BCMTD

Bis(carboxymethylthio)-1.10 decane (BCMTD) is a long-chain thio-dicarboxylic acid and a potent hypolipidemic, peroxisome-proliferating drug[7]. It is utilized to drastically decrease serum triacylglycerols and cholesterol levels[7][8].

Mechanism of Action: Synthetic dicarboxylic acids cannot intrinsically enter the peroxisomal beta-oxidation spiral. BCMTD is enzymatically activated in vivo by dicarboxyl-CoA synthetase into a BCMTD-CoA thioester[7][8]. This active thioester mimics endogenous acyl-CoAs, thereby agonizing nuclear receptors, inducing hepatomegaly, and upregulating the bifunctional enoyl-CoA hydratase required for lipid clearance[7][8].

Caption: Mechanism of action for the hypolipidemic drug BCMTD via CoA thioester activation.

Cyanide Poisoning Antidotes

Recent pharmaceutical patents have identified molybdenum compounds complexed with thiodicarboxylic acid ligands as highly effective, low-toxicity treatments for cyanide poisoning[9]. The TDA ligand stabilizes the molybdenum core, allowing it to safely circulate in the mammalian bloodstream and stoichiometrically bind toxic cyanide ions without the severe side effects (e.g., skin discoloration) associated with traditional Hydroxocobalamin treatments[9].

L-Xylulose Reductase Inhibition

2,2'-Thiodiacetic acid has been identified as a targeted inhibitor of human L-xylulose reductase (XR), achieving a 28% inhibition rate at 10 mM concentrations. This mechanism is currently being explored in the research and management of diabetes and related metabolic disorders[10].

Biomarkers in Toxicology

TDGA is the primary, stable urinary metabolite of toxic industrial chemicals, most notably Vinyl Chloride Monomer (VCM) and 1,2-dichloroethane[2][11].

Metabolic Causality: When a human is exposed to VCM, hepatic CYP450 enzymes oxidize it into a highly reactive, DNA-damaging intermediate called chloroethylene oxide. To prevent cellular toxicity, the body conjugates this epoxide with glutathione. Subsequent enzymatic cleavage of the glutathione moiety leaves behind TDGA, which is highly water-soluble and excreted in the urine[2]. Quantifying urinary TDGA is the gold standard for non-invasive occupational exposure monitoring.

Caption: Metabolic pathway of vinyl chloride monomer converting into the TDGA urinary biomarker.

Experimental Protocols

To ensure reproducibility and self-validation, the following methodologies detail the synthesis of TDGA and its analytical quantification.

Protocol 1: High-Yield Synthesis of Thiodiglycolic Acid

This protocol utilizes the HBr-catalyzed reaction of glycolic acid derivatives with hydrogen sulfide[3].

Step-by-Step Methodology:

-

Reagent Preparation: In a high-pressure reactor vessel, combine 0.1 mol of glycolic acid (or bromoacetic acid) with 1.7 mol of distilled water.

-

Catalyst Addition: Add 0.36 mol of aqueous hydrogen bromide (HBr). Ensure the HBr concentration is between 5% and 50% by weight of the total reaction mixture to guarantee catalytic efficiency[3].

-

Gas Introduction: Seal the reactor and introduce 0.24 mol of hydrogen sulfide (H₂S) gas. Caution: H₂S is highly toxic; perform strictly under a ventilated fume hood with gas scrubbers.

-

Reaction Parameters: Heat the reactor to 150 °C. Maintain a maximum internal pressure of approximately 360 psig (approx. 25 atm)[3].

-

Incubation: Allow the reaction to proceed with continuous mechanical stirring until pressure stabilizes, indicating the consumption of H₂S.

-

Isolation & Validation: Vent excess H₂S through a scrubber. Cool the mixture and acidify to precipitate crude TDGA. Purify via vacuum distillation.

-

System Validation: Confirm a >95% conversion yield using High-Performance Liquid Chromatography (HPLC) against a known TDGA standard[3].

Caption: Step-by-step synthesis workflow of thiodiglycolic acid via HBr-catalyzed reaction.

Protocol 2: LC-MS/MS Quantification of Urinary TDGA

Accurate quantification of TDGA in biological matrices is vital for occupational health monitoring[2][4].

Step-by-Step Methodology:

-

Sample Preparation: Collect human urine samples post-shift. Thaw at room temperature and vortex for 30 seconds.

-

Dilution & Internal Standard: Transfer 100 µL of urine into a microcentrifuge tube. Add 400 µL of LC-grade methanol containing a stable isotopically labeled internal standard (e.g., TDGA-d4) to account for matrix effects[4].

-

Protein Precipitation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4 °C to pellet precipitated proteins and particulate matter[4].

-

Supernatant Extraction: Carefully transfer 200 µL of the clear supernatant into an autosampler vial.

-

LC-MS/MS Analysis: Inject 5 µL onto a reverse-phase C18 column. Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Detect TDGA using electrospray ionization (ESI) in negative ion mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for TDGA and TDGA-d4.

-

System Validation: Run a calibration curve (10 ng/mL to 1000 ng/mL) prior to the sample batch. The protocol is self-validating if the R² of the calibration curve is ≥ 0.995 and Quality Control (QC) samples fall within ±15% of their nominal concentration.

References

- Google Patents.US4161612A - Process for preparing thiodiglycolic acid.

- Google Patents.US9682086B2 - Molybdenum compounds for use in the treatment of cyanide poisoning.

-

Researcher.life. The first bis(phosphine) monoxide (BPMO) complexes of copper(I) / Actinide Selectivity. Retrieved from:[Link]

-

Homi Bhabha National Institute. Electronic Structure, Bonding and Properties of Novel Lanthanide and Actinide Complexes Involving Various Ligands and Clusters. Retrieved from: [Link]

-

PubMed (NIH). The hypolipidemic peroxisome-proliferating drug, bis(carboxymethylthio)-1.10 decane, a dicarboxylic metabolite of tiadenol, is activated to an acylcoenzyme A thioester. Retrieved from:[Link]

-

FACTA Search (NaCTeM). EC:2.3.1.15 (glycerophosphate acyltransferase) - BCMTD Action. Retrieved from:[Link]

-

The Good Scents Company. thiodiglycolic acid, 123-93-3. Retrieved from:[Link]

-

OECD Existing Chemicals Database. Thioglycolic Acid and By-products. Retrieved from:[Link]

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. echemi.com [echemi.com]

- 3. US4161612A - Process for preparing thiodiglycolic acid - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. hbni.ac.in [hbni.ac.in]

- 7. The hypolipidemic peroxisome-proliferating drug, bis(carboxymethylthio)-1.10 decane, a dicarboxylic metabolite of tiadenol, is activated to an acylcoenzyme A thioester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nactem.ac.uk [nactem.ac.uk]

- 9. US9682086B2 - Molybdenum compounds for use in the treatment of cyanide poisoning - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. thiodiglycolic acid, 123-93-3 [thegoodscentscompany.com]

Methodological & Application

3-((2-Carboxyethyl)thio)acrylic acid as a monomer for hydrogels

Advanced Application Note: 3-((2-Carboxyethyl)thio)acrylic Acid (CETAA) as a Stimuli-Responsive Monomer for Smart Hydrogels

Mechanistic Rationale & Strategic Overview

In the landscape of advanced drug delivery and dynamic tissue engineering, the tumor microenvironment (TME) and inflammatory sites present unique biochemical triggers, most notably elevated levels of reactive oxygen species (ROS)[1]. To exploit this, 3-((2-Carboxyethyl)thio)acrylic acid (CETAA) has emerged as a highly versatile, multi-functional monomer.

CETAA is structurally unique: it is a dicarboxylic acid featuring an internal thioether linkage and an

-

Dicarboxylic Acid Termini: Enables robust crosslinking with amine-rich biopolymers (e.g., gelatin, chitosan) via standard EDC/NHS coupling, forming stable amide networks without the need for toxic photoinitiators[2].

-

Thioether Linkage (The Sensor): Acts as a molecular ROS sensor. Upon exposure to physiological ROS (such as H₂O₂), the hydrophobic thioether is oxidized to a highly hydrophilic sulfoxide (and eventually sulfone). This drastic shift in polarity forces the hydrogel network to absorb water rapidly, swell, and undergo controlled degradation, releasing encapsulated therapeutics precisely at the disease site[1].

-

Acrylic Double Bond: Provides an orthogonal reactive site for secondary functionalization via Michael addition or post-gelation photopolymerization to tune the mechanical stiffness of the matrix.

Physicochemical & Quantitative Parameters

To ensure reproducible formulation, the critical quantitative parameters of CETAA and its resulting hydrogel networks are summarized below.

| Parameter | Value / Specification |

| Chemical Name | 3-((2-Carboxyethyl)thio)acrylic acid |

| Molecular Weight | 176.19 g/mol |

| Reactive Groups | 2 × Carboxyl (-COOH), 1 × Thioether (-S-), 1 × Acrylate (C=C) |

| Optimal Crosslinking pH | Activation: pH 5.5 (MES) / Coupling: pH 7.4 (PBS) |

| ROS Sensitivity Threshold | ~50–100 μM H₂O₂ (Typical TME pathological levels) |

| Swelling Ratio Increase | Up to 300–500% post-oxidation (dependent on crosslink density) |

| Storage Conditions | -20 °C, under inert gas (Argon/N₂) to prevent auto-oxidation |

System Architecture & Workflow

The following diagram illustrates the logical workflow from monomer crosslinking to the ROS-triggered phase transition that dictates drug release.

Workflow of CETAA hydrogel synthesis and ROS-triggered drug release mechanism.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that protocols must not only list steps but embed validation checkpoints to ensure the integrity of the synthesized materials.

Protocol 1: Synthesis of CETAA via Thiol-Yne Click Chemistry

Causality: The nucleophilic thiol-yne click reaction is chosen over radical pathways to prevent unwanted polymerization of the acrylic double bond during synthesis. Operating at pH 7.4 allows for a green, catalyst-free nucleophilic addition[3].

-

Preparation: Dissolve 10 mmol of propiolic acid in 20 mL of 1X PBS (pH adjusted to 7.4).

-

Addition: Add 10 mmol of 3-mercaptopropionic acid dropwise under continuous stirring.

-

Reaction: Incubate the mixture at 37 °C for 24 hours protected from light.

-

Purification: Acidify the solution to pH 2.0 using 1M HCl to protonate the carboxyl groups, driving the precipitation of the CETAA product. Extract with ethyl acetate (3 × 20 mL), dry the organic layer over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.

-

Self-Validation Checkpoint: Perform ¹H-NMR spectroscopy (in DMSO-d6). The successful formation of CETAA is confirmed by the disappearance of the terminal alkyne proton (~3.0 ppm) and the appearance of vinylic protons (doublets between 5.8 and 7.5 ppm).

Protocol 2: Fabrication of ROS-Responsive Gelatin-CETAA Hydrogels

Causality: A two-step pH-shift method is critical here. EDC activation is strictly performed at pH 5.5 because EDC is most stable and reactive toward carboxyls in acidic conditions. The pH is then shifted to 7.4 upon the addition of gelatin, as the primary amines of gelatin must be deprotonated (nucleophilic) to successfully attack the NHS-ester intermediate[4].

-

Activation: Dissolve 50 mg of CETAA in 2 mL of MES buffer (0.1 M, pH 5.5). Add EDC·HCl and NHS at a 1:2:2 molar ratio (CETAA:EDC:NHS). Stir for 15 minutes at room temperature.

-

Polymer Preparation: Concurrently, dissolve 500 mg of Gelatin (Type A) in 8 mL of 1X PBS (pH 7.4) at 40 °C.

-

Crosslinking: Add the activated CETAA solution dropwise to the gelatin solution. Rapidly mix and cast the solution into Teflon molds.

-

Gelation: Incubate at 37 °C for 2 hours to allow complete amide bond formation, followed by washing in excess PBS for 24 hours to remove unreacted EDC/NHS.

-

Self-Validation Checkpoint: Utilize a TNBSA (2,4,6-trinitrobenzene sulfonic acid) assay on a small biopsy of the hydrogel. A reduction in free primary amines compared to uncrosslinked gelatin quantifies the exact crosslinking density.

Protocol 3: ROS-Triggered Degradation and Drug Release Assay

Causality: Testing at varying H₂O₂ concentrations mimics physiological baseline ROS vs. pathological TME ROS levels, proving the stimuli-responsive causality of the thioether linkage[1].

-

Loading: Swell the lyophilized CETAA-hydrogel in a 1 mg/mL solution of Doxorubicin (DOX) in PBS for 24 hours in the dark.

-

Release Setup: Transfer the DOX-loaded hydrogels into separate vials containing 10 mL of PBS with varying concentrations of H₂O₂ (0 mM for control, 1 mM, and 10 mM).

-

Incubation & Sampling: Incubate at 37 °C on an orbital shaker. At predetermined time intervals (1, 2, 4, 8, 24, 48 hours), extract 1 mL of the release media and replace it with 1 mL of fresh corresponding buffer.

-

Self-Validation Checkpoint: Measure the absorbance of the extracted media at 480 nm using a UV-Vis spectrophotometer to quantify DOX release. Concurrently, measure the wet weight of the hydrogel to track the swelling ratio. A successful batch will show a >300% increase in swelling and rapid DOX release exclusively in the 1 mM and 10 mM H₂O₂ cohorts.

Expert Insights & Troubleshooting

-

Premature Oxidation: Thioether linkages are highly sensitive to atmospheric oxygen over long-term storage. Always store the synthesized CETAA monomer under an argon or nitrogen atmosphere at -20 °C.

-

Steric Hindrance in Crosslinking: If hydrogel gelation is too slow or the matrix is too soft, the short chain length of CETAA may be causing steric hindrance during the EDC/NHS coupling. To resolve this, increase the CETAA-to-Gelatin mass ratio or supplement with a longer-chain dicarboxylic acid co-crosslinker.

-

Cytocompatibility: While thiol-yne derived hydrogels exhibit excellent cytocompatibility[3], unreacted EDC/NHS and residual monomer must be rigorously dialyzed. Residual acrylates can act as Michael acceptors in vivo, potentially causing off-target cytotoxicity[2].

References

1.[3] Nonswelling Thiol–Yne Cross-Linked Hydrogel Materials as Cytocompatible Soft Tissue Scaffolds. Biomacromolecules - ACS Publications.[Link] 2.[2] Electroresponsive Thiol–Yne Click-Hydrogels for Insulin Smart Delivery: Tackling Sustained Release and Leakage Control. ACS Publications.[Link] 3.[1] Tumor microenvironment responsive drug delivery systems. PMC - NIH.[Link] 4.[4] Polymeric microcarriers for minimally-invasive cell delivery. Frontiers in Bioengineering and Biotechnology.[Link]

Sources

Application Note: Surface Functionalization with 3-((2-Carboxyethyl)thio)acrylic acid (CETA)

This Application Note provides a comprehensive technical guide for functionalizing surfaces with 3-((2-Carboxyethyl)thio)acrylic acid (referred to herein as CETA ). This heterobifunctional linker—formed via the thiol-yne addition of 3-mercaptopropionic acid to propiolic acid—offers unique utility in surface chemistry, serving as a bridge between thiol/amine-reactive surfaces and carboxyl-dependent bioconjugation.

Executive Summary & Chemical Context[1][2][3]

3-((2-Carboxyethyl)thio)acrylic acid (CETA) is a dicarboxylic acid linker containing a central thioether moiety and an electron-deficient alkene (acrylic backbone). Its structure,

-

Terminal Carboxyls (x2): Available for EDC/NHS coupling to amines or coordination to metal oxide surfaces.

-

Thioether (-S-): Provides flexibility and potential secondary binding to soft metals (Au, Ag), though weaker than thiols.

-

Acrylic Double Bond (C=C): A Michael acceptor capable of reacting with thiols (to form dithio-derivatives) or participating in radical polymerization.

CETA is typically synthesized via the nucleophilic thiol-yne addition of 3-mercaptopropionic acid (3-MPA) to propiolic acid. Unlike simple alkyl chains, the acrylic moiety imparts rigidity and conjugation, while the thioether introduces a specific "kink" and hydrophilicity.

Key Applications

-

Nanoparticle Ligand Exchange: Stabilizing Quantum Dots (CdTe, CdSe) and Gold Nanoparticles (AuNPs) with dual-carboxyl functionality for enhanced colloidal stability.

-

Hydrogel Crosslinking: Acting as a heterobifunctional monomer in thiol-ene/thiol-yne photo-polymerizations.

-

Surface Activation: Converting amine-terminated surfaces into carboxyl-rich, alkene-reactive interfaces.

Strategic Protocol Design (Expertise & Logic)

Effective functionalization requires understanding the chemoselectivity of CETA.

-

Why CETA? Standard linkers like succinic anhydride (amine-to-carboxyl) lack the reactive alkene for further modification. CETA allows you to install a carboxyl group and keep a double bond active for subsequent "click" reactions (e.g., attaching a thiol-drug later).

-

Isomerism Alert: The synthesis typically yields a mixture of E (trans) and Z (cis) isomers. The Z-isomer is often kinetically favored in nucleophilic additions, while the E-isomer is thermodynamically more stable. For surface packing, the E-isomer is preferred due to reduced steric hindrance.

Reaction Pathways (Graphviz Diagram)

The following diagram illustrates the synthesis of CETA and its two primary surface immobilization pathways:

Figure 1: Synthetic pathway for CETA and its divergent application modes on Amine-functionalized vs. Metal surfaces.

Detailed Experimental Protocols

Protocol A: Synthesis of CETA (In-Situ Preparation)

Note: CETA is not commonly shelf-stable for long periods due to self-polymerization risks; fresh preparation is recommended.

Reagents:

-

Propiolic Acid (95%)

-

Sodium Hydroxide (NaOH)

-

Solvent: Deionized Water or Methanol

Procedure:

-

Dissolution: Dissolve 3-MPA (10 mmol, 1.06 g) in 20 mL of 1M NaOH (cooled to 0°C). The high pH ensures the thiol is deprotonated to the thiolate (

), the active nucleophile. -

Addition: Dropwise add Propiolic Acid (10 mmol, 0.70 g) to the stirring solution.

-

Mechanism:[1] The thiolate attacks the

-carbon of the alkyne. -

Caution: Exothermic reaction. Maintain temperature < 10°C to prevent double addition (which would form the saturated dithio-derivative).

-

-

Reaction: Stir at room temperature for 2 hours.

-

Acidification: Adjust pH to 2.0 using 1M HCl to precipitate the product or extract with Ethyl Acetate.

-

Purification: Recrystallize from water/ethanol or use crude for surface modification if high purity (>95%) is not critical.

Protocol B: Functionalizing Amine-Surfaces (EDC/NHS Coupling)

Objective: Attach CETA to an amine-glass or amine-polymer surface to introduce a reactive alkene and a free carboxyl.

Materials:

-

Amine-functionalized slide/beads.

-

CETA (prepared above).

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

NHS (N-Hydroxysuccinimide).

-

Buffer: MES (pH 5.0) and PBS (pH 7.4).

Step-by-Step:

-

Activation: Dissolve CETA (10 mM) in MES buffer (pH 5.0). Add EDC (40 mM) and NHS (10 mM). React for 15 minutes.

-